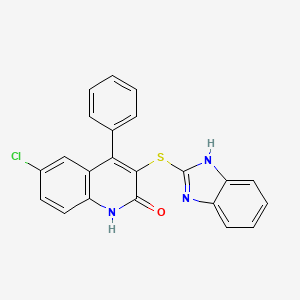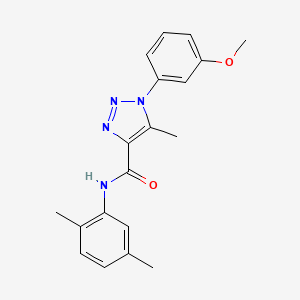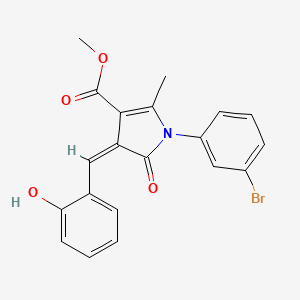![molecular formula C16H13F3N2O3 B4738256 N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4738256.png)
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR), which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).
Wirkmechanismus
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea also induces apoptosis in B-cells by upregulating pro-apoptotic proteins such as Bim and downregulating anti-apoptotic proteins such as Mcl-1.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to selectively inhibit BTK without affecting other kinases such as Tec, Itk, and JAK3. This selectivity is important as it reduces the risk of off-target effects. N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B-cell malignancies that involve the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its high potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, a limitation of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the development of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies such as PI3K inhibitors or CD20 antibodies. Another direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life or better tissue penetration. Additionally, the role of BTK in other immune cells such as T-cells and natural killer cells is an area of active research, which may lead to the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea inhibits BCR signaling and induces apoptosis in CLL and NHL cell lines. In vivo studies in mouse models have demonstrated that N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea reduces tumor growth and prolongs survival in xenograft models of CLL and NHL.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-10(22)11-2-4-12(5-3-11)20-15(23)21-13-6-8-14(9-7-13)24-16(17,18)19/h2-9H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBNHWAGDUCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4738177.png)

![ethyl 5'-{[(allylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4738186.png)
![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4738194.png)

![methyl 4-{[3-(4-nitrophenoxy)phenoxy]methyl}benzoate](/img/structure/B4738208.png)

![2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4738216.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4738222.png)
![N-allyl-2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4738228.png)


![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
